molecular formula C9H9NO3S2 B1455553 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol CAS No. 1313829-46-7

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Cat. No.: B1455553
CAS No.: 1313829-46-7
M. Wt: 243.3 g/mol
InChI Key: UBGBGVIVSUPWOW-UHFFFAOYSA-N
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Description

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an ethylsulfonyl group and a thiol group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ethylsulfonyl group can be reduced to an ethylsulfide group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Thiolating agents like thiourea or sodium hydrosulfide can be used.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Ethylsulfide derivatives.

    Substitution: Various thiol-substituted benzoxazole derivatives.

Scientific Research Applications

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-(Methylsulfonyl)-1,3-benzoxazole-2-thiol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    6-(Ethylsulfonyl)-1,3-benzoxazole-2-amine: Similar structure but with an amine group instead of a thiol group.

    6-(Ethylsulfonyl)-1,3-benzoxazole-2-methanol: Similar structure but with a hydroxymethyl group instead of a thiol group.

Uniqueness

6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both the ethylsulfonyl and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

6-ethylsulfonyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-7-8(5-6)13-9(14)10-7/h3-5H,2H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGBGVIVSUPWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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